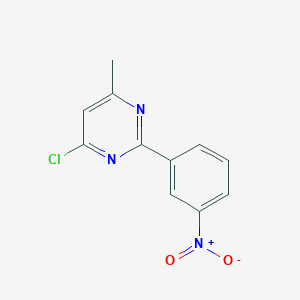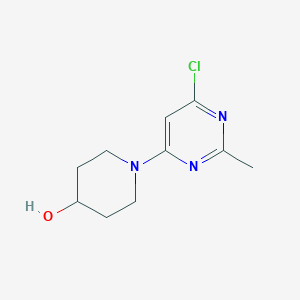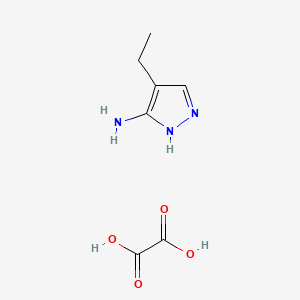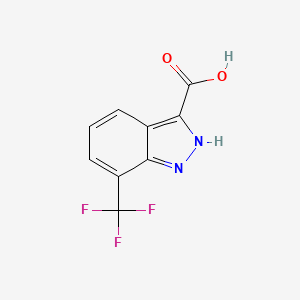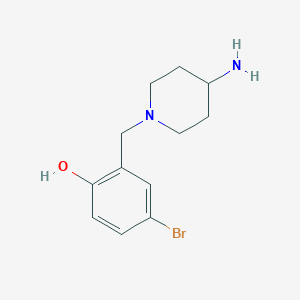![molecular formula C12H13NO2S B1486488 4-(环丙基甲基)-2-甲基-4H-噻吩并[3,2-b]吡咯-5-羧酸 CAS No. 1048468-39-8](/img/structure/B1486488.png)
4-(环丙基甲基)-2-甲基-4H-噻吩并[3,2-b]吡咯-5-羧酸
描述
“4-(cyclopropylmethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” is a chemical compound with the molecular weight of 221.28 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of related compounds involves the annulation of a pyrrole ring to a thiophene derivative . The reaction of ester with aqueous EtNH2 has been used for the synthesis of ethylamide .Molecular Structure Analysis
The InChI code for this compound is1S/C11H11NO2S/c13-11(14)9-5-10-8(3-4-15-10)12(9)6-7-1-2-7/h3-5,7H,1-2,6H2,(H,13,14) . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis
This compound is a powder at room temperature . The IR spectrum, NMR spectrum, and mass spectrum provide more detailed information about its physical and chemical properties .科学研究应用
抗病毒活性
噻吩并[3,2-b]吡咯-5-羧酰胺,包括该化合物,已显示出对丙型肝炎病毒有很强的活性 . 它们是丙型肝炎病毒 RNA 依赖性 RNA 聚合酶的新型变构抑制剂 . 它们还抑制 CHIKV α病毒、黄病毒和神经性虫媒病毒 .
肿瘤学研究
噻吩并吡咯化合物,包括该化合物,已被发现抑制 KDM1A 和 LSD1 脱甲基酶,它们调节 DNA 甲基化 . 组蛋白中 N-甲基化程度的平衡是调节基因转录的关键因素之一 . 许多类型的癌细胞中脱甲基酶的活性升高,因此,KDM1 抑制剂已被确定为抗癌治疗的新靶点 .
新型噻吩并吡咯的合成
该化合物用于合成含有多环和羧酰胺部分的 N-取代基的新型噻吩并吡咯 . 这些合成的起始原料是先前制备的 N-取代噻吩并吡咯羧酸酯 .
抑制 α 病毒
具有噻吩并[3,2-b]吡咯骨架的化合物,如该化合物,已被发现抑制 α 病毒,如基孔肯雅病毒 . 它们具有广泛的抗病毒活性 .
药物化学
噻吩并[3,2-b]吡咯-5-羧酰胺近年来引起了广泛的关注,因为在该系列化合物中发现了针对特定代表的新型活性 .
化学合成
安全和危害
未来方向
Thieno[3,2-b]pyrrolecarboxamides have attracted significant attention due to the discovery of new types of activity for specific representatives in this series of compounds . Future research could focus on the synthesis of new thienopyrroles containing N-substituents in the bicyclic and carboxamide moieties .
作用机制
Target of Action
Similar compounds have shown strong activity against the rna-dependent rna polymerase of the hepatitis c virus .
Mode of Action
It is known that similar compounds act as allosteric inhibitors, binding to a site on the target enzyme other than the active site, leading to a change in the enzyme’s conformation and a decrease in its activity .
Biochemical Pathways
Similar compounds have been found to inhibit the kdm1a and lsd1 demethylases, which regulate dna methylation . This suggests that 4-(cyclopropylmethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid may also affect these pathways.
Result of Action
Similar compounds have been found to inhibit the activity of certain enzymes, leading to changes in gene transcription .
生化分析
Biochemical Properties
4-(cyclopropylmethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with histone lysine-specific demethylase 1 (LSD1), an enzyme involved in the regulation of gene expression through histone modification . The interaction between 4-(cyclopropylmethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid and LSD1 can inhibit the demethylation process, thereby affecting gene expression.
Cellular Effects
The effects of 4-(cyclopropylmethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting LSD1, 4-(cyclopropylmethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can lead to changes in the expression of genes involved in cell proliferation and differentiation . This can result in altered cellular behavior, such as reduced cell growth or induced cell differentiation.
Molecular Mechanism
At the molecular level, 4-(cyclopropylmethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of LSD1, inhibiting its enzymatic activity . This inhibition prevents the removal of methyl groups from histone proteins, leading to changes in chromatin structure and gene expression. Additionally, 4-(cyclopropylmethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid may interact with other proteins and enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(cyclopropylmethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-(cyclopropylmethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to this compound can lead to sustained changes in gene expression and cellular behavior.
Dosage Effects in Animal Models
The effects of 4-(cyclopropylmethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biological activity. Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on cellular processes . At very high doses, 4-(cyclopropylmethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid may exhibit toxic or adverse effects, such as cytotoxicity or disruption of normal cellular functions.
Metabolic Pathways
4-(cyclopropylmethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and influence metabolic flux. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with cellular targets . These interactions can affect metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of 4-(cyclopropylmethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid within cells and tissues are critical for its biological activity. The compound may be transported by specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, 4-(cyclopropylmethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can localize to specific cellular compartments, influencing its accumulation and activity.
Subcellular Localization
The subcellular localization of 4-(cyclopropylmethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with chromatin and influence gene expression. The subcellular localization of 4-(cyclopropylmethyl)-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid can determine its effectiveness in modulating cellular processes.
属性
IUPAC Name |
4-(cyclopropylmethyl)-2-methylthieno[3,2-b]pyrrole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-7-4-9-11(16-7)5-10(12(14)15)13(9)6-8-2-3-8/h4-5,8H,2-3,6H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXFSGYJYYJIUGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(S1)C=C(N2CC3CC3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




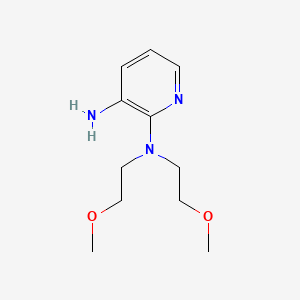
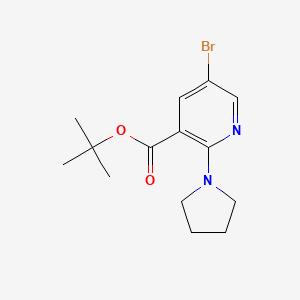
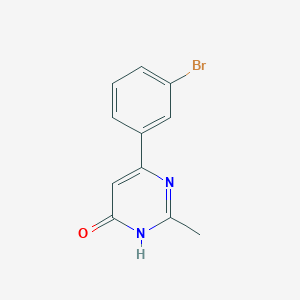

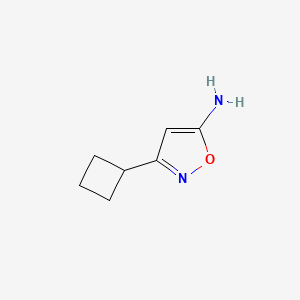
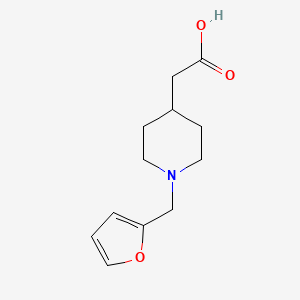
![2-(3-amino-4H-thieno[3,4-c]pyrazol-2(6H)-yl)-N-(2-furylmethyl)acetamide](/img/structure/B1486421.png)
